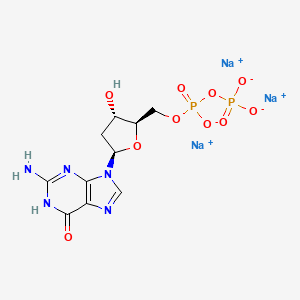

2'-脱氧鸟苷-5'-二磷酸三钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2'-Deoxyguanosine-5'-diphosphate trisodium salt is a derivative of the nucleoside guanosine, differing by the absence of a hydroxyl group at the 2' position of the ribose sugar and the presence of two phosphate groups. This compound plays a significant role in various biochemical processes and has been the subject of numerous studies focusing on its synthesis, structure, chemical, and physical properties.

Synthesis Analysis

The synthesis of related nucleotide compounds involves reactions with divalent metals like platinum, magnesium, and copper, forming compounds with distinct coordination properties. For instance, 2′-Deoxyguanosine-5′-monophosphate disodium salt reacts with these metals to yield N7-coordinated compounds, indicating a method for synthesizing related structures, including diphosphate variants (H. Tajmir-Riahi, T. Theophanides, 1983).

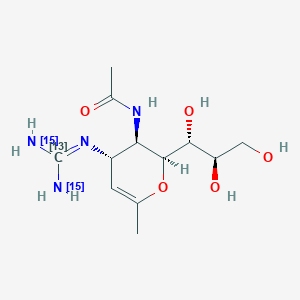

Molecular Structure Analysis

The molecular structure of deoxyguanosine phosphate salts reveals significant insights into their conformational features. For example, deoxyguanosine (5′) phosphate, a closely related compound, exhibits unique conformational features such as O(1′) endo puckering and a gauche-trans conformation around the C(4′)-C(5′) bond, which are pivotal for understanding the structural behavior of its diphosphate counterparts (T. Seshadri, M. Viswamitra, 1974).

Chemical Reactions and Properties

The chemical reactivity and properties of deoxyguanosine diphosphate salts are influenced by their interaction with metals and the ability to form complexes. For instance, the formation of coordination compounds with platinum, magnesium, and copper showcases the compound's reactivity and the absence of direct Pt-phosphate interaction, contrasting with direct metal-phosphate bonding in Cu(II) and Mg(II) compounds (H. Tajmir-Riahi, T. Theophanides, 1983).

科学研究应用

光物理性质:三鸟苷二磷酸的研究与 2'-脱氧鸟苷单磷酸相比,揭示了这些化合物的某些光物理性质。研究表明,这些化合物表现出比其单体形式更高的聚集荧光量子产率和更长的荧光寿命,表明鸟苷残基通过自溶剂化、氢键或激发离域发生显著相互作用 (Markovitsi, Gustavsson, & Sharonov, 2004)。

配位化合物合成:2'-脱氧鸟苷-5'-单磷酸与铂、镁和铜的配位化合物的合成和光谱研究表明,这些金属与鸟苷残基的 N7 原子配位。这种配位不涉及铂核苷酸化合物中的直接金属-磷酸盐相互作用,而在铜和镁化合物中观察到了这种键合 (Tajmir-Riahi & Theophanides, 1983)。

分子结构分析:脱氧鸟苷(5')磷酸(二钠盐)的分子结构显示出独特的构象特征,例如呋喃环的 O(1') 内褶皱和 C(4')-C(5') 键周围的 gauche-反式构象。这些特征对理解核苷酸单元的构象刚性具有重要意义 (Seshadri & Viswamitra, 1974)。

电子附着研究:在研究电子附着到 DNA 单链时,使用 2'-脱氧鸟苷-3',5'-二磷酸的模型表明,DNA 单链具有捕获低能电子的强烈倾向,这对于理解 DNA 损伤和修复机制至关重要 (Gu, Xie, & Schaefer, 2007)。

固态核磁共振研究:对包括 2'-脱氧鸟苷-5'-单磷酸在内的核苷 5'-磷酸二钠盐水合物的钠阳离子进行固态 23Na 核磁共振研究,详细了解了这些化合物中钠离子的五配位几何形状。这项研究对于理解生物系统中钠离子的相互作用至关重要 (Wong & Wu, 2003)。

作用机制

Target of Action

The primary targets of 2’-Deoxyguanosine-5’-diphosphate trisodium salt, also known as dGDP, are enzymes such as xanthine phosphoribosyl transferase (XPRT) and hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . These enzymes play crucial roles in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

dGDP acts as an inhibitor of its target enzymes, XPRT and HGPRT . By binding to these enzymes, it prevents them from catalyzing the conversion of hypoxanthine and guanine to their respective monophosphate forms, disrupting the purine salvage pathway.

Biochemical Pathways

The inhibition of XPRT and HGPRT by dGDP affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . This disruption can lead to a decrease in the levels of guanine and hypoxanthine nucleotides, which are essential for DNA and RNA synthesis.

安全和危害

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

未来方向

属性

IUPAC Name |

trisodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3/t4-,5+,6+;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQVDNDKEVNMJT-BIHLCPNHSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na3O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102783-74-4 |

Source

|

| Record name | 2'-Deoxyguanosine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyguanosine-5'-diphosphate trisodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64B87GQV89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)